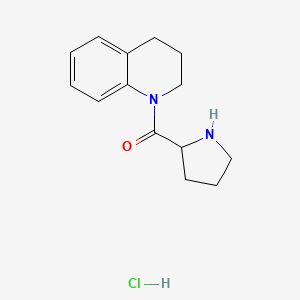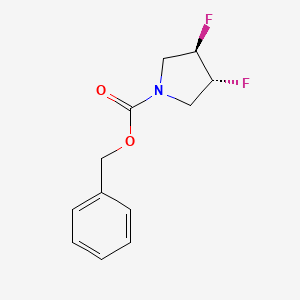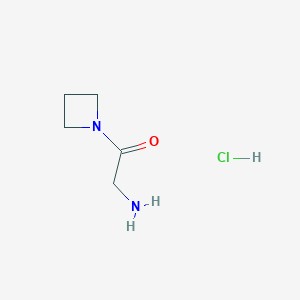
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
Descripción general
Descripción
Synthesis Analysis
DFTHN can be synthesized through a variety of methods, including the Friedel-Crafts reaction, Suzuki coupling reaction, and Diels-Alder reaction. A solution of 4-(3,5-difluoro-phenyl)-butyric acid in methanesulfonic acid was heated at 65° C for 35 minutes.
Molecular Structure Analysis
The molecular weight of DFTHN is 182.17 g/mol . The InChI Key is IHBLMGRKIVQKSM-UHFFFAOYSA-N .
Chemical Reactions Analysis
DFTHN is a versatile compound with a wide range of applications in scientific research and in the laboratory. It is used in the synthesis of various fluorinated compounds.
Physical And Chemical Properties Analysis
DFTHN is a colorless or white crystal . Its boiling point is approximately 274.2±40.0 °C , and its density is 1.290±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Cancer Treatment
This compound has been used in the development of pharmaceutical compositions for treating tumors or cancers . The compound is used in the form of hydrobromide salts, which are administered to a subject in need thereof .
Fluorescence Studies
The compound has been used in fluorescence studies due to its unique properties . Specifically, the pKa values of these 6,8-difluoro-7-hydroxycoumarin derivatives are 2–3 log units lower than those of the corresponding 7-hydroxycoumarins . This makes the conjugates strongly fluorescent, even at neutral pH .
Development of Solid State Forms
The compound has been used in the development of solid state forms . These forms are used in pharmaceutical compositions, which may also include a pharmaceutically acceptable carrier .
Preparation Methods
The compound is used in methods for the preparation of solid state forms . These methods are crucial in the pharmaceutical industry, where the solid state forms of drugs can have significant impacts on their properties .
Environmental Studies
Although not directly, compounds like hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) have become the dominant global perfluorinated pollutants. The study of such compounds could potentially involve the use of “6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one” as a reference or control.
Safety and Hazards
Propiedades
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLMGRKIVQKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)







![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)
